molecular formula C20H30O B13445428 4,5-Didehydro-5,6-dihydro-Retinol

4,5-Didehydro-5,6-dihydro-Retinol

Cat. No.: B13445428
M. Wt: 286.5 g/mol
InChI Key: DPRNENKPXAZQBI-PQCRVBQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Didehydro-5,6-dihydro-Retinol is a specialized retinoid of interest for investigating the complex metabolism and biological activity of vitamin A derivatives. Retinoids are crucial signaling molecules that regulate numerous physiological processes, including cellular differentiation, proliferation, and embryonic development, primarily through their interaction with nuclear receptors like the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) . This compound serves as a valuable tool for probing the enzymatic pathways involved in retinoid metabolism, such as those mediated by dehydrogenases and carotenoid cleavage enzymes . Researchers can utilize this compound to study the structure-activity relationships of retinoids and their roles in gene expression, vision, and immune function, providing deeper insights into the vitamin A signaling cascade . Its unique structure may also make it a relevant precursor or intermediate in the synthesis of novel retinoid analogs for expanded research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

(2Z,4Z,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-yl)nona-2,4,6,8-tetraen-1-ol

InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-13,19,21H,7,14-15H2,1-5H3/b9-6-,12-11?,16-8+,17-13-

InChI Key

DPRNENKPXAZQBI-PQCRVBQNSA-N

Isomeric SMILES

CC1=CCCC(C1C=C/C(=C/C=C\C(=C/CO)\C)/C)(C)C

Canonical SMILES

CC1=CCCC(C1C=CC(=CC=CC(=CCO)C)C)(C)C

Origin of Product

United States

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4,5 Didehydro 5,6 Dihydro Retinol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of the parent ion, as different combinations of atoms will have slightly different exact masses.

For 4,5-Didehydro-5,6-dihydro-Retinol, the expected molecular formula is C₂₀H₃₀O. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.0000 amu), hydrogen (¹H = 1.0078 amu), and oxygen (¹⁶O = 15.9949 amu), the theoretical exact mass can be calculated. An HRMS measurement that matches this theoretical mass provides strong evidence for the proposed elemental composition.

The acetylated form, O15-acetyl-4,5-didehydro-5,6-dihydroretinol, has a known CAS number of 53250-57-0 and a molecular formula of C₂₂H₃₂O₂. chemnet.com This corresponds to a molecular weight of approximately 328.49 g/mol . chemnet.com The non-acetylated form, this compound, has a molecular formula of C₂₀H₃₀O and a molecular weight of approximately 286.45 g/mol . The mass spectrum of vitamin A alcohol and its isomers typically shows a base peak at m/z 286, corresponding to the molecular ion. journalagent.com

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for retinoids include the loss of water (M-18) from the alcohol group and cleavage of the polyene chain. Analysis of these fragment ions can help to confirm the structure of the parent molecule. For instance, the mass spectrum of retinol (B82714) acetate (B1210297) often shows a prominent peak corresponding to the molecular ion at m/z 328. journalagent.comnist.gov

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound Not AvailableC₂₀H₃₀O286.45
O15-acetyl-4,5-didehydro-5,6-dihydroretinol 53250-57-0C₂₂H₃₂O₂328.49
Retinol 68-26-8C₂₀H₃₀O286.45
Retinyl acetate 127-47-9C₂₂H₃₂O₂328.49

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of retinoids by analyzing their fragmentation patterns. researchgate.net In a typical MS/MS experiment, the parent ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information.

For this compound, key fragmentation pathways would likely involve:

Loss of the hydroxyl group (-OH): This would result in a significant fragment ion with a mass corresponding to the loss of 17 Da.

Cleavage of the polyene chain: Fragmentation along the conjugated system would produce a series of characteristic ions. The presence of the triple bond at the 4,5-position would influence the fragmentation pattern, potentially leading to unique cleavages around this functionality.

Fragmentation of the ionone (B8125255) ring: The dihydro-ionone ring would also undergo characteristic fragmentation, providing further confirmation of this part of the structure.

The high sensitivity of MS/MS allows for the analysis of very small amounts of material, which is particularly advantageous when dealing with rare or synthetically challenging compounds. nih.govresearchgate.net The combination of a soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), with MS/MS minimizes initial fragmentation, preserving the molecular ion for subsequent analysis. nih.gov

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the isolation of this compound from reaction mixtures or biological matrices and for the assessment of its purity. nih.gov Given the sensitivity of retinoids to light, heat, and oxygen, care must be taken during all chromatographic procedures to protect the sample from degradation. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of retinoids. nih.govresearchgate.netjfda-online.com Both normal-phase and reversed-phase HPLC can be employed, with the choice of method depending on the specific separation required.

Reversed-Phase HPLC: This is the most common mode for retinoid analysis. jfda-online.com A nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a mixture of methanol, acetonitrile, and water, often with a buffer or acid modifier. researchgate.netjfda-online.comsielc.com For this compound, a gradient elution, where the mobile phase composition is changed over time, would likely be necessary to achieve good separation from other retinoids and impurities. umich.edu The presence of the hydroxyl group makes the molecule relatively polar, influencing its retention time.

Normal-Phase HPLC: This technique uses a polar stationary phase, such as silica, and a nonpolar mobile phase, like hexane (B92381) with a small amount of a more polar solvent like dioxane or diethyl ether. nih.govresearchgate.net Normal-phase HPLC can be particularly useful for separating geometric isomers of retinoids. researchgate.net

The table below summarizes typical HPLC conditions used for the analysis of retinoids, which could be adapted for this compound.

Table 1: Representative HPLC Conditions for Retinoid Analysis

Parameter Reversed-Phase HPLC Normal-Phase HPLC
Stationary Phase C18 (octadecylsilyl) jfda-online.com Silica gel researchgate.net
Mobile Phase Methanol/Water/Acetonitrile with buffer researchgate.netjfda-online.comsielc.com Hexane with Dioxane or Diethyl Ether nih.govresearchgate.net
Detection UV-Vis at ~325-350 nm researchgate.netsielc.com UV-Vis at ~340 nm nih.gov

| Flow Rate | 0.5 - 1.5 mL/min jfda-online.comsielc.com | ~1.0 mL/min nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of retinoids, although it requires chemical derivatization to make the compounds sufficiently volatile. acs.orgnih.gov The hydroxyl group of this compound must be derivatized, typically by silylation, prior to GC-MS analysis. nih.govresearchgate.net

Derivatization: Silylation involves reacting the retinol with a silylating agent, such as O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.netresearchgate.net This process reduces the polarity and increases the volatility of the molecule.

GC Separation and MS Detection: The silylated derivative is then injected into the gas chromatograph, where it is separated from other components of the mixture based on its boiling point and interaction with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns. nih.gov

The use of GC-MS provides excellent separation efficiency and highly specific detection, making it a valuable tool for the detailed analysis of complex mixtures containing this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of retinoids due to their extensive conjugated polyene systems, which absorb light in the UV-Vis region. researchgate.netnih.gov

Analysis of Absorption Maxima as Indicators of Chromophore Structure

The wavelength of maximum absorption (λmax) is highly characteristic of the chromophore structure. The conjugated system of double and triple bonds in this compound is responsible for its UV-Vis absorption. The presence of the triple bond at the 4,5-position, in conjugation with the other double bonds in the polyene chain, will have a specific effect on the λmax.

While the exact λmax for this compound is not documented, it can be predicted to be in the range typical for retinoids, approximately 325-380 nm. researchgate.netnih.gov The specific value would be influenced by the solvent used for the analysis. For comparison, the λmax of all-trans-retinoic acid in ethanol (B145695) is around 345.6 nm. researchgate.net The introduction of the triple bond may cause a slight shift in the λmax compared to retinol.

Monitoring of Purity and Stability

UV-Vis spectroscopy is a simple and effective method for monitoring the purity and stability of this compound. nih.gov The absorbance at the λmax is directly proportional to the concentration of the compound (Beer-Lambert Law), allowing for quantitative analysis.

Purity Assessment: The presence of impurities with different chromophores will be indicated by changes in the shape of the absorption spectrum or the appearance of additional absorption bands.

Stability Monitoring: Retinoids are susceptible to degradation by light, heat, and oxidation, which can lead to a decrease in the absorbance at the λmax and the formation of degradation products with different spectral characteristics. nih.govsci-hub.se Regularly recording the UV-Vis spectrum of a sample of this compound can therefore be used to monitor its stability over time.

Enzymatic Transformations and Metabolic Pathways Involving 4,5 Didehydro 5,6 Dihydro Retinol and Its Analogs

Biosynthetic Origins and Precursors

The precise biosynthetic route to 4,5-Didehydro-5,6-dihydro-retinol is not definitively established. However, based on the known metabolism of other retinoids, its origins can be hypothesized to derive from either dietary carotenoids or the modification of retinol (B82714) itself.

Potential Derivation from Carotenoids or Retinol

Provitamin A carotenoids, such as β-carotene, obtained from plant-based foods, are the primary dietary precursors for retinoid synthesis. mdpi.comnih.gov In the intestine, the enzyme β-carotene 15,15'-monooxygenase (BCO1) cleaves β-carotene to yield two molecules of retinal. wikipedia.orgwikipedia.org This retinal can then be reduced to retinol. It is conceivable that a specific carotenoid precursor with a pre-existing modified ionone (B8125255) ring could be metabolized to this compound.

Alternatively, and perhaps more plausibly, this compound could be synthesized endogenously from all-trans-retinol. The body maintains a complex network of enzymes that modify retinol, and it is through these enzymatic actions that the vast array of retinoid metabolites is generated. nih.govnih.gov

Hypothesis of Dehydrogenation or Saturation Enzyme Involvement

The structure of this compound, featuring a double bond at the 4,5 position and a saturated bond at the 5,6 position of the β-ionone ring, suggests the involvement of specific enzymes capable of introducing or removing double bonds.

Dehydrogenases: Retinol dehydrogenases (RDHs) are a large family of enzymes that catalyze the interconversion of retinol and retinal. wikipedia.orgnih.gov It is plausible that a specific dehydrogenase could introduce a double bond at the 4,5-position of a dihydro-retinol precursor. Members of the short-chain dehydrogenase/reductase (SDR) and alcohol dehydrogenase (ADH) superfamilies are known to participate in retinoid metabolism. researchgate.netmdpi.com

Saturases: Conversely, the saturation of a double bond is also a key reaction in retinoid metabolism. The enzyme retinol saturase (RetSat) is known to saturate the 13-14 double bond of all-trans-retinol. acs.orgcaymanchem.com It is hypothesized that a similar or as-yet-undiscovered saturase could act on a didehydro-retinol precursor to produce the 5,6-dihydro structure.

Metabolism of Related Didehydro- and Dihydro-Retinoids

While direct metabolic data for this compound is scarce, the study of related didehydro- and dihydro-retinoids provides valuable insights into the potential enzymatic pathways involved.

Formation of Anhydroretinol (4,5-Didehydro-15,5-retro-deoxyretinol) from Retinol by Cellular Enzymes

Anhydroretinol, a retro-retinoid characterized by a system of six conjugated double bonds, is a known metabolite of retinol. nih.gov Its formation involves the dehydration of retinol, leading to the introduction of a new double bond within the β-ionone ring. Studies have shown that spontaneously transformed mouse fibroblasts can convert retinol to anhydroretinol. nih.gov This conversion is an enzymatic process, with microsomal preparations from these cells demonstrating the ability to synthesize anhydroretinol from retinol. nih.gov The formation of anhydroretinol highlights the existence of cellular machinery capable of creating didehydro-retinoid structures from retinol.

Role of Retinol Dehydratase and Other Undiscovered Enzymes in Analog Metabolism

The enzymatic conversion of retinol to anhydroretinol points to the activity of a "retinol dehydratase." While a specific enzyme with this name has not been fully characterized across all tissues, the metabolic outcome is clear. It is likely that one or more enzymes, possibly from the dehydrogenase or other enzyme families, possess this dehydrating capability. The metabolism of retinoid analogs is likely mediated by a suite of enzymes, some of which may have broader substrate specificities, while others are highly specific, and many may still be undiscovered.

Pathways Involving Retinol Saturase (RetSat) and its Specificity for Double Bonds

Retinol Saturase (RetSat) is a key enzyme in the formation of dihydro-retinoids. nih.govacs.org Its primary characterized function in mammals is the saturation of the 13-14 double bond of all-trans-retinol to produce all-trans-13,14-dihydroretinol (B17957). acs.orgcaymanchem.com This product can then be further metabolized in a manner similar to all-trans-retinol. nih.gov

Interestingly, studies in zebrafish have revealed that their RetSat A has a broader specificity, capable of saturating either the 13-14 or the 7-8 double bond of all-trans-retinol, leading to the formation of all-trans-13,14-dihydroretinol or all-trans-7,8-dihydroretinol, respectively. acs.orgnih.gov This finding demonstrates that the specificity of RetSat can vary between species and suggests the potential for other dihydro-retinoid metabolites to be formed. Furthermore, zebrafish RetSat A can also saturate the double bonds of all-trans-3,4-didehydroretinol (vitamin A2). nih.govacs.org

The existence and varied specificity of RetSat underscore the enzymatic capacity within vertebrates to produce a range of dihydro-retinoids. While direct evidence for the formation of a 5,6-dihydro-retinol by RetSat has not been reported, the possibility of such a reaction catalyzed by a yet-to-be-identified saturase or a RetSat homolog with different specificity remains open.

EnzymeSubstrate(s)Product(s)Species/Cell Type
β-carotene 15,15'-monooxygenase (BCO1) β-caroteneRetinalIntestine
Retinol Dehydrogenases (RDHs) Retinol, RetinalRetinal, RetinolVarious tissues
Unknown "Retinol Dehydratase" RetinolAnhydroretinolTransformed mouse fibroblasts
Retinol Saturase (RetSat) all-trans-Retinolall-trans-13,14-DihydroretinolMammals
Zebrafish Retinol Saturase A (zRetSat A) all-trans-Retinol, all-trans-3,4-Didehydroretinolall-trans-13,14-Dihydroretinol, all-trans-7,8-DihydroretinolZebrafish

In Vitro Enzymatic Studies and Enzyme Characterization

The investigation of this compound's metabolic fate relies heavily on in vitro enzymatic studies. These controlled experiments allow for the detailed characterization of enzyme function and substrate preference.

Recombinant Enzyme Expression and Activity Assays

To dissect the enzymatic conversion of retinoids, researchers often turn to recombinant enzyme expression systems. This approach allows for the production of large quantities of a specific enzyme, free from other cellular components that might interfere with the analysis. A common method involves the use of baculovirus-infected insect (Sf9) cells to express recombinant retinoid-metabolizing enzymes.

Activity assays are then employed to measure the catalytic function of these purified enzymes. A typical assay for retinol dehydrogenases (RDHs), for instance, involves incubating the recombinant enzyme with a radiolabeled retinoid substrate, such as [³H]all-trans-retinol. The reaction mixture is then extracted and analyzed using high-performance liquid chromatography (HPLC) to separate and quantify the substrate and its metabolic products. nih.gov

Another established technique for assessing retinoid metabolism is the use of whole-cell homogenates from cells transiently transfected with a vector carrying the cDNA of a specific enzyme. For example, human embryonic kidney (HEK) cells can be engineered to express a particular retinaldehyde dehydrogenase (RALDH). nih.gov These cell homogenates are then incubated with the retinoid substrate, and the resulting metabolites are analyzed by HPLC. nih.gov This method provides a cellular context for the enzymatic reaction.

Method Description Reference
Recombinant Enzyme Expression Use of baculovirus-infected Sf9 insect cells to produce specific retinoid-metabolizing enzymes. nih.gov
Transfected Cell Homogenates Use of human embryonic kidney (HEK) cells transiently transfected with a cDNA vector for a specific enzyme. nih.gov
Enzyme Activity Assay Incubation of the enzyme with a radiolabeled retinoid substrate followed by HPLC analysis to separate and quantify metabolites. nih.gov

Substrate Specificity and Kinetic Analysis

Understanding the substrate specificity of an enzyme is crucial for predicting its biological role. Studies on a novel subfamily of retinol dehydrogenases, RDH11-14, have revealed their dual-substrate specificity, as they are capable of metabolizing both all-trans- and cis-retinols. nih.gov This broad specificity suggests a potential role in various retinoid metabolic pathways. nih.gov

Enzyme Subfamily Substrate Specificity Significance Reference
RDH11-14 All-trans- and cis-retinolsImplies a potential role in multiple retinoid metabolic pathways. nih.gov

Identification and Purification of Novel Retinoid-Metabolizing Enzymes

The search for novel enzymes that metabolize retinoids is an ongoing area of research. The identification of the RDH11-14 subfamily, for instance, filled a gap in the understanding of retinoid transformations in the eye. nih.gov The process of identifying new enzymes often begins with observing a specific metabolic activity in a tissue or cell extract.

Once a novel activity is identified, the next step is to purify the enzyme responsible. This typically involves a series of chromatography steps to separate the target enzyme from other proteins in the mixture. The purity of the enzyme is assessed at each stage, often using techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Following purification, the enzyme is characterized to determine its molecular weight, substrate specificity, and kinetic properties. This comprehensive analysis provides a complete picture of the enzyme's function and its potential role in the intricate network of retinoid metabolism.

Molecular Mechanisms of Action and Biological Function of 4,5 Didehydro 5,6 Dihydro Retinol Analogs

Interaction with Retinoid Binding Proteins

The transport and bioavailability of retinoids are critically dependent on their interaction with specific binding proteins. These proteins not only solubilize these hydrophobic molecules but also protect them from degradation and direct them to specific metabolic or signaling pathways.

Cellular Retinol-Binding Proteins (CRBPs) are a class of intracellular proteins that bind retinol (B82714) and its metabolites with high specificity and affinity. This binding is crucial for regulating cellular uptake, storage, and metabolism of retinol. While direct binding data for 4,5-Didehydro-5,6-dihydro-Retinol with CRBPs is not readily found, studies on retinol binding to CRBP1 and CRBP3 offer valuable insights.

Human CRBP1 binds to all-trans-retinol with a high affinity, demonstrating a dissociation constant (Kd) of approximately 4.5 nM. This strong interaction is primarily driven by extensive apolar interactions between the retinoid and hydrophobic residues within the binding pocket of the protein. Additionally, polar interactions between the hydroxyl group of retinol and specific amino acid residues, such as Gln108 and Lys40 in CRBP1, play a key role in ensuring high binding affinity and specificity.

Another member of the family, CRBP3, also binds retinol, albeit with a lower affinity, exhibiting a Kd value of around 109 nM. This suggests that variations in the amino acid sequences of different CRBP types can influence their binding affinities for retinoids. The structural modifications in this compound, specifically the presence of a triple bond and a saturated bond in the ionone (B8125255) ring, would likely alter its fit within the binding pockets of CRBPs, thereby affecting its binding affinity compared to retinol.

Table 1: Binding Affinities of Retinol with Cellular Retinol-Binding Proteins

RetinoidBinding ProteinDissociation Constant (Kd)
all-trans-RetinolHuman CRBP1~4.5 nM
all-trans-RetinolCRBP3~109 nM

This table presents binding affinity data for all-trans-retinol as a reference, due to the lack of specific data for this compound.

In the bloodstream, retinol is transported by the serum Retinol-Binding Protein (RBP), also known as RBP4. This protein binds retinol with high affinity, protecting it from oxidation and ensuring its delivery to target tissues. In plasma, the retinol-RBP complex further associates with transthyretin (TTR) to form a larger complex that prevents its filtration by the kidneys. The affinity of RBP for TTR is in the micromolar range.

Specific binding affinity data for this compound to RBP is not available in the current scientific literature. However, the structural integrity of the retinol molecule is crucial for its recognition and binding by RBP. Any alterations to the β-ionone ring or the polyene chain, such as those present in this compound, could potentially impact its binding affinity for RBP.

A lower binding affinity for these proteins compared to retinol could result in reduced transport efficiency, altered metabolic fate, and lower bioavailability in target tissues. Conversely, an analog with a comparable or higher affinity might compete with retinol for binding, potentially impacting normal retinoid homeostasis. The specific structural features of this compound would ultimately determine its unique transport and bioavailability profile.

Ligand Activity for Nuclear Retinoid Receptors

The biological functions of retinoids are primarily mediated by their interaction with two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). These receptors act as ligand-activated transcription factors that regulate the expression of a vast number of genes involved in cell proliferation, differentiation, and apoptosis.

Studies on dihydroretinoids, a class of compounds to which this compound belongs, have shown that they primarily exhibit a narrow transcriptional profile, with their activity largely limited to the activation of Retinoic Acid Receptors (RARs). For instance, (R)-all-trans-13,14-dihydroretinoic acid, a metabolite of (R)-all-trans-13,14-dihydroretinol, has been shown to activate RARs.

In in vitro biochemical assays, (R)-all-trans-13,14-dihydroretinoic acid demonstrated a potency comparable to all-trans-retinoic acid in promoting the interaction of RARs with a coactivator peptide. However, in cell-based assays, its potency in activating RAR-controlled genes was significantly lower than that of all-trans-retinoic acid. This discrepancy suggests that factors such as cellular uptake, intracellular transport, and delivery to the nucleus may favor all-trans-retinoic acid over its dihydro analogs. The activation of RARs is likely indirect, requiring the metabolic conversion of dihydroretinols to their corresponding dihydroretinoic acid forms.

Retinoid X Receptors (RXRs) play a central role in nuclear receptor signaling by forming heterodimers with a variety of other nuclear receptors, including RARs, the vitamin D receptor, and thyroid hormone receptors. While the primary endogenous ligand for RXRs is thought to be 9-cis-retinoic acid, another retinoid, 9-cis-13,14-dihydroretinoic acid, has been identified as a potential endogenous mammalian RXR-selective agonist.

This finding suggests that certain dihydroretinoids may have the ability to directly or indirectly activate RXRs. The activation of RXRs by a ligand can initiate a cascade of transcriptional regulation for a wide array of genes, impacting processes from inflammation to cardiovascular health. Whether this compound or its metabolites can act as agonists for RXRs remains to be determined through specific experimental investigation.

Table 2: Ligand Activity of Dihydroretinoid Analogs for Nuclear Retinoid Receptors

CompoundReceptorActivityPotency in Cell-Based Assays (vs. all-trans-retinoic acid)
(R)-all-trans-13,14-dihydroretinoic acidRARsAgonistMuch Lower
9-cis-13,14-dihydroretinoic acidRXRsPotential Selective AgonistData not available

This table presents data for related dihydroretinoid analogs to infer the potential activity of this compound, for which specific data is not available.

Influence on Gene Transcription and Retinoid Response Elements (RAREs, RXREs)

Unlike classical retinoids such as all-trans-retinoic acid (atRA), which directly regulate gene expression by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), anhydroretinol operates through a different mechanism. In vitro studies have demonstrated that anhydroretinol does not bind to RARs or RXRs. nih.gov This fundamental difference indicates that its biological effects are not mediated by the direct activation of gene transcription through classical Retinoid Response Elements (RAREs) or Retinoid X Receptor Response Elements (RXREs) in the promoter regions of target genes. While it is a metabolite of retinol, its structural modifications prevent interaction with these nuclear receptors, suggesting its influence on cellular processes is channeled through alternative, non-genomic signaling pathways. nih.govtocris.com

Modulation of Intracellular Signaling Pathways (Based on Anhydroretinol Analogs)

Anhydroretinol, a prominent analog, significantly modulates key intracellular signaling pathways, often acting in opposition to retinol. Its effects are rooted in its ability to compete with retinol and interact with specific signaling proteins, leading to profound consequences for cell activation, stress responses, and survival.

Anhydroretinol (AR) is recognized as a competitive antagonist of retinol. nih.gov It is a naturally occurring retro-retinoid that can reversibly inhibit the effects dependent on retinol and its metabolite, 14-hydroxy-4,14-retro-retinol (14-HRR). nih.gov This antagonism is a key feature of its biological activity. For instance, the cell death induced by anhydroretinol can be effectively blocked by the presence of retinol. nih.gov The mechanism of this competition involves the displacement of anhydroretinol from its binding sites by physiological levels of retinol, thereby buffering its cytotoxic effects. nih.gov

Table 1: Competitive Interaction Between Anhydroretinol and Retinol

FeatureAnhydroretinol (AR)RetinolInteraction Outcome
Binding Binds to specific cellular sites.Competes for the same binding sites.Retinol can displace anhydroretinol. nih.gov
Functional Effect Induces cellular effects like ROS generation and cell death. nih.govBlocks AR-induced effects. nih.govAnhydroretinol's activity is inhibited.
Nature of Inhibition Acts as a competitive antagonist. nih.govActs as the physiological agonist.Reversible inhibition of retinol-dependent processes by AR. nih.gov

Anhydroretinol exerts significant inhibitory effects on the activation and proliferation of immune cells. It has been shown to block the proliferation of B lymphocytes, for which retinol is an essential growth cofactor. nih.gov Furthermore, it inhibits the activation of resting T lymphocytes that is normally mediated by antigen receptor signals. nih.gov The signaling pathway that anhydroretinol obstructs in T-cell activation is distinct from the well-known calcineurin/interleukin 2 pathway that is targeted by immunosuppressant drugs like cyclosporine A. nih.gov Other retinol metabolites, such as 14-hydroxy-4,14-retro-retinol, are also involved in regulating lymphocyte proliferation. tocris.com

A primary mechanism through which anhydroretinol exerts its biological effects is the induction of oxidative stress. nih.gov Research demonstrates that anhydroretinol kills cells by generating reactive oxygen species (ROS). nih.gov The addition of anhydroretinol to lymphoblastoid cells leads to a time- and dose-dependent increase in intracellular oxidative stress, which directly correlates with the number of dying cells. nih.gov This effect can be mitigated by antioxidants like alpha-tocopherol (B171835) (vitamin E). nih.gov The generation of ROS is linked to anhydroretinol's interaction with the Protein Kinase Cδ (PKCδ) signaling pathway. In the presence of anhydroretinol, the activation of PKCδ results in an uncontrolled release of ROS, causing progressive cellular damage. nih.gov This occurs because anhydroretinol, unlike retinol, traps PKCδ in a continuously active state. nih.gov

Table 2: Anhydroretinol's Role in Oxidative Stress

FactorObservationReference
Primary Mechanism Induces cell death through the generation of Reactive Oxygen Species (ROS). nih.gov
Cellular Impact Increases intracellular oxidative stress in a time- and dose-dependent manner. nih.gov
Correlation The amount of oxidative stress directly correlates with the extent of cell death. nih.gov
Signaling Pathway Uncontrolled ROS release is associated with the activation of the PKCδ pathway. nih.gov
Inhibition The antioxidant α-tocopherol (vitamin E) can decrease AR-induced oxidative stress and cell death. nih.gov

Anhydroretinol significantly impacts cell survival by inducing cell death pathways. nih.gov Notably, it sensitizes cells to ferroptosis, a form of programmed cell death driven by iron-dependent lipid peroxidation. nih.gov Studies on neuronal and non-neuronal cell lines show that antagonizing endogenous retinol with anhydroretinol makes the cells more susceptible to ferroptosis induced by compounds like erastin. nih.govresearchgate.net Co-treatment with anhydroretinol exacerbates erastin-induced ferroptosis. researchgate.net Interestingly, the cell death induced by anhydroretinol is not affected by caspase inhibitors, which are known to block apoptosis, indicating that anhydroretinol triggers a non-apoptotic form of cell death. nih.gov While vitamin A and its metabolites like retinol and all-trans-retinoic acid can inhibit ferroptosis, anhydroretinol's antagonistic action promotes this specific death pathway. nih.govnih.gov

Anhydroretinol directly interacts with Protein Kinase Cδ (PKCδ), a key regulator of cellular metabolism and stress responses. nih.govamegroups.org Both anhydroretinol and retinol bind to the C1B activation domain of PKCδ with similar affinity and act as potent co-activators. nih.gov This interaction electronically couples PKCδ with cytochrome c in the mitochondria, facilitating electron transfer and enzyme activation. amegroups.org

However, the outcomes of this activation differ dramatically. Retinol facilitates a reversible activation, allowing for the subsequent silencing of the enzyme. In contrast, anhydroretinol, due to its extended conjugated-double-bond system, can trigger the initial activating pathway but fails to enable the subsequent silencing step. nih.gov This effectively traps PKCδ in a perpetually "ON" state, leading to the sustained and harmful production of ROS and subsequent cell damage. nih.gov Physiological concentrations of retinol can displace anhydroretinol from PKCδ, thereby preventing this cytotoxic lock-on state. nih.gov

Structural Determinants for Biological Activity and Receptor Specificity

The biological activity and receptor specificity of retinoids, including analogs of this compound, are intricately linked to their molecular structure. The interaction with and activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs) are governed by the specific three-dimensional shape of the retinoid molecule, which is determined by its constituent parts: the hydrophobic ring system, the polyene linker, and the polar end group. Modifications to any of these regions can significantly alter the compound's binding affinity for different receptor subtypes (RARα, RARβ, RARγ, and RXRα, RXRβ, RXRγ) and its subsequent biological response.

The polyene linker is not merely a spacer but is critical for the correct orientation of the molecule within the receptor. The length and rigidity of this chain are key determinants of biological activity. nih.gov Synthetic retinoids often feature modifications in this linker region, replacing parts of the conjugated system with more stable aromatic structures to enhance metabolic resistance and fine-tune receptor interactions. justia.com

The polar end group is also a pivotal determinant of receptor interaction. For natural retinoids, this is typically a carboxylic acid (in retinoic acids) or an alcohol (in retinols). The nature of this group significantly affects binding affinity and the ability to activate the receptor.

In the case of this compound, the structure presents a unique combination of features. The "didehydro-" component introduces an additional double bond in the ring, creating an α-ionone ring structure, while the "dihydro-" aspect indicates the saturation of a double bond in the polyene chain relative to anhydroretinol. These modifications distinguish it from the more commonly studied all-trans-retinoic acid and its direct derivatives.

While specific quantitative binding data for this compound is limited in publicly accessible literature, studies on closely related analogs provide significant insights. For example, research on all-trans-3,4-didehydroretinoic acid (DDRA), another vitamin A2 derivative, has demonstrated that it binds to RARs with an affinity similar to that of all-trans-retinoic acid (ATRA). However, DDRA exhibits a higher affinity for RXRα than ATRA does. Current time information in Bangalore, IN. This suggests that the presence of the additional double bond in the ring system can enhance interaction with RXRs. Consequently, this enhanced RXRα interaction leads to a more potent activation of transcription mediated by RXRα homodimers and RARβ-RXRα heterodimers compared to ATRA. Current time information in Bangalore, IN.

Furthermore, studies on dihydroretinoids, such as (R)-all-trans-13,14-dihydroretinoic acid, have revealed that while they can bind to RARs, their ability to activate these receptors in cellular systems is considerably weaker than that of their unsaturated counterparts like ATRA. nih.gov This suggests that the saturation of double bonds within the polyene chain may reduce the efficacy of receptor activation, even if binding occurs.

The following table presents data on the transcriptional activation of RAR isotypes by various retinoid analogs, illustrating the impact of structural modifications on biological activity. The EC50 values represent the concentration of the compound required to achieve half-maximal activation.

Table 1: Transcriptional Activation of RAR Isotypes by Retinoid Analogs

Compound RARα EC50 (nM) RARβ EC50 (nM) RARγ EC50 (nM)
All-trans-retinoic acid (ATRA) 169 9 2
9-cis-retinoic acid (9-cis-RA) 13 173 58
13-cis-retinoic acid (Isotretinoin) 124 47 36
4-oxo-all-trans-retinoic acid 33 8 89
5,6-epoxy-all-trans-retinoic acid 77 35 4
18-hydroxy-all-trans-retinoic acid 162 14 14
4-hydroxy-all-trans-retinoic acid 791 64 94

Data sourced from Idres, N., et al. (2002). nih.gov

The data in Table 1 clearly demonstrates that even subtle changes to the retinoid structure, such as isomerization (e.g., 9-cis-RA, 13-cis-RA) or the addition of a hydroxyl or oxo group at different positions, can lead to significant variations in the potency with which they activate different RAR subtypes. For example, 9-cis-RA is a potent activator of RARα, while ATRA is more potent for RARγ. nih.gov These differences in receptor activation profiles are the molecular basis for the diverse biological effects of various retinoids.

Theoretical and Computational Chemistry Approaches for 4,5 Didehydro 5,6 Dihydro Retinol

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the three-dimensional structure of molecules and how they might interact with biological targets.

Ligand-Receptor Interaction Simulations

The biological activity of retinoids is mediated by their interaction with specific nuclear receptors, primarily the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), as well as transport proteins like Retinol-Binding Protein (RBP). Molecular docking simulations can predict the binding affinity and orientation of 4,5-Didehydro-5,6-dihydro-retinol within the ligand-binding pockets of these proteins.

These simulations would involve preparing a 3D model of the this compound molecule and docking it into the crystal structures of the receptor's ligand-binding domain. The results would highlight key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. For instance, the hydroxyl group of the retinoid would be expected to form a crucial hydrogen bond with a specific amino acid residue in the binding pocket, a common feature in retinoid-receptor interactions.

Table 1: Illustrative Docking Scores and Key Interactions for this compound with RAR-alpha (Note: The following data is hypothetical and for illustrative purposes, as specific studies on this compound are not available.)

Parameter Value
Binding Affinity (kcal/mol) -8.5
Hydrogen Bonds 1

Conformational Analysis and Energy Minimization

The flexibility of the polyene chain in retinoids allows them to adopt various conformations. Conformational analysis of this compound would involve systematically exploring its potential shapes to identify low-energy, stable structures. This is crucial as the biologically active conformation may not be the one with the absolute lowest energy.

Energy minimization calculations would then be used to refine these structures to find the most energetically favorable geometries. This information is vital for understanding how the molecule fits into a receptor's binding site and for interpreting spectroscopic data.

Quantum Chemical Calculations

Quantum chemical calculations provide detailed insights into the electronic structure and properties of molecules from first principles.

Electronic Structure Determination and Molecular Orbital Analysis

Quantum chemical methods like Density Functional Theory (DFT) can be used to determine the electronic structure of this compound. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

The distribution of these frontier orbitals also reveals the likely sites for nucleophilic and electrophilic attack. For a polyene system like this retinoid, the HOMO and LUMO would be expected to be delocalized across the conjugated π-system.

Prediction of Spectroscopic Properties

Quantum chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. Time-dependent DFT (TD-DFT) calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions. For a conjugated system like this compound, a strong absorption in the UV region would be anticipated.

Furthermore, calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, and the calculated spectrum can be used to assign the peaks in an experimental spectrum.

Table 2: Predicted Spectroscopic Data for this compound (Note: The following data is hypothetical and for illustrative purposes.)

Spectroscopic Property Predicted Value
Max UV-Vis Absorption (λmax) 320 nm
O-H Stretch (IR Frequency) 3300 cm⁻¹

Reaction Mechanism Elucidation

Theoretical calculations can be employed to study the mechanisms of reactions involving this compound. This includes its biotransformation pathways, such as oxidation to the corresponding aldehyde and carboxylic acid, or its synthetic routes. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed. This allows for the determination of activation barriers and reaction rates, providing a deeper understanding of the chemical processes the molecule undergoes.

Structure-Activity Relationship (SAR) Modeling

The exploration of the biological activities of novel retinoid derivatives, such as this compound, heavily relies on Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govmdpi.com These computational techniques are instrumental in understanding how the chemical structure of a molecule influences its biological effects, thereby guiding the design of more potent and selective therapeutic agents. oncodesign-services.com

Computational Derivation of Descriptors for Biological Activity

The foundation of any QSAR model is the numerical representation of the chemical structure through a variety of molecular descriptors. These descriptors quantify different aspects of a molecule's physicochemical properties and are calculated using computational chemistry methods. researchgate.net For a compound like this compound, a range of descriptors would be calculated to build a robust model. These can be broadly categorized as:

Topological Descriptors: These are 2D descriptors derived from the graph representation of the molecule. They encode information about atomic connectivity, branching, and shape. Examples include the Wiener index, Kier & Hall molecular connectivity indices, and Balaban index. researchgate.net

Geometrical Descriptors: These 3D descriptors are calculated from the three-dimensional coordinates of the atoms in the molecule. They provide information about the molecule's size, shape, and surface area. Examples include molecular volume, surface area, and ovality.

Electronic Descriptors: These descriptors are derived from the electronic structure of the molecule and are crucial for describing its reactivity and interaction with biological targets. openreadings.eu They are typically calculated using quantum mechanical methods. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges.

Physicochemical Descriptors: These descriptors relate to the bulk properties of the compound and are important for its pharmacokinetic behavior. Examples include the logarithm of the partition coefficient (logP), molar refractivity, and polarizability.

For instance, a hypothetical set of calculated descriptors for this compound and related retinoid derivatives could be compiled to initiate a QSAR study.

Table 1: Hypothetical Calculated Molecular Descriptors for a Series of Retinoid Derivatives

CompoundMolecular Weight ( g/mol )logPHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
Retinol (B82714)286.456.8-5.52-1.251.85
This compound 284.44 6.5 -5.48 -1.32 1.92
Retinoic Acid300.446.2-5.89-1.872.54
9-cis-Retinoic Acid300.446.1-5.85-1.822.68
All-trans-retinal284.445.9-5.71-1.983.12

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Retinoid Derivatives

QSAR analysis aims to establish a mathematical relationship between the calculated molecular descriptors (the independent variables) and the observed biological activity (the dependent variable) of a series of compounds. nih.gov The general form of a QSAR model is:

Biological Activity = f(descriptor 1, descriptor 2, ..., descriptor n)

The biological activity data is typically obtained from in vitro assays, such as receptor binding affinities (e.g., for RAR and RXR), enzyme inhibition constants, or cell-based assays measuring a specific cellular response. nih.govnih.gov For retinoids, relevant biological activities could include binding affinity to retinoic acid receptors (RAR) and retinoid X receptors (RXR), induction of gene transcription, or inhibition of cell proliferation. mdpi.commdpi.com

The process of developing a QSAR model involves several steps:

Data Set Selection: A diverse set of retinoid derivatives with known biological activities is selected. This set is then typically divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A wide range of molecular descriptors is calculated for all compounds in the dataset.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the biological activity. oncodesign-services.com

Model Validation: The predictive power of the model is assessed using the test set and various statistical metrics, such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²pred). nih.gov

For example, a hypothetical QSAR study on a series of retinoid derivatives targeting RARα binding affinity might yield a model like the one presented below.

Table 2: Hypothetical QSAR Model for RARα Binding Affinity of Retinoid Derivatives

CompoundExperimental pIC50Predicted pIC50Residual
Compound 17.27.10.1
Compound 26.86.9-0.1
This compound 7.5 7.4 0.1
Compound 48.18.00.1
Compound 56.56.6-0.1

Note: The data in this table is hypothetical and for illustrative purposes only. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

The resulting QSAR model can then be used to predict the biological activity of new, untested compounds, such as other derivatives of this compound. nih.gov Furthermore, the model can provide insights into the structural features that are important for the desired biological activity, thus guiding the rational design of new and improved retinoid-based therapeutic agents. nih.gov

Future Directions and Emerging Research Avenues for 4,5 Didehydro 5,6 Dihydro Retinol

Elucidation of Novel Enzymatic Pathways for Its Biogenesis and Metabolism

The precise enzymatic pathways that lead to the formation (biogenesis) and breakdown (metabolism) of 4,5-Didehydro-5,6-dihydro-retinol are currently unknown. Research in this area would likely focus on identifying the specific enzymes responsible for its synthesis from retinol (B82714) or other precursors. It is hypothesized that enzymes from the retinol dehydrogenase (RDH) and cytochrome P450 (CYP) families, which are known to be involved in the metabolism of other retinoids, may play a role. For instance, studies on related compounds have shown that retinol saturase can hydrogenate retinol, and other enzymes can introduce double bonds at various positions. Future studies will need to test the activity of these and other enzymes with potential precursors to this compound.

Investigation of Its Specific Biological Roles and Downstream Effectors

The biological functions of this compound and its downstream targets are yet to be determined. It is plausible that, like other retinoids, it is converted to a more active form, such as the corresponding retinoic acid, which can then bind to nuclear receptors like the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are transcription factors that regulate the expression of a multitude of genes involved in cellular growth, differentiation, and development. Determining whether this compound or its metabolites can activate these receptors will be a critical step in understanding its biological significance.

Design and Synthesis of Novel Analogs with Tailored Biological Activity

Once the biological activity of this compound is established, the design and synthesis of novel analogs could lead to the development of compounds with more specific or potent effects. For example, the synthesis of fluorinated analogs of retinol has been explored to modify metabolic stability and biological activity. A similar approach could be applied to this compound to create molecules with enhanced therapeutic potential. The synthesis of related compounds, such as (R)-all-trans-13,14-dihydroretinol, provides a template for the chemical strategies that could be employed.

Development of Advanced Analytical Techniques for Detection and Quantification

To study the biogenesis, metabolism, and biological roles of this compound, sensitive and specific analytical methods for its detection and quantification in biological samples are essential. Techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been successfully used to quantify other retinoids, like retinaldehyde, at very low concentrations. The development of similar methods for this compound will be crucial for advancing research in this area.

Integration of Multi-Omics Data for System-Level Understanding

A comprehensive understanding of the role of this compound in biology will likely require a systems-level approach. The integration of various "omics" data, such as transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles), can provide a holistic view of the cellular response to this compound. Multi-omics studies have already been used to investigate the effects of retinoic acid on gene expression and in the context of various diseases. Applying these powerful techniques to this compound could reveal its broader impact on cellular networks and its potential involvement in health and disease.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Didehydro-5,6-dihydro-Retinol, and what key reaction conditions influence yield and stereochemistry?

  • Methodological Answer : Synthesis typically involves retinol analogs via dehydrogenation and hydrogenation steps. Critical conditions include temperature control (to prevent isomerization) and catalysts (e.g., palladium for selective hydrogenation). For example, derivatives of ascorbic acid with similar dihydro and didehydro groups are synthesized using protective groups (e.g., benzyl or tosyl) to stabilize reactive sites, as seen in ascorbic acid derivative protocols . Solvent polarity and reaction time also significantly impact stereochemical outcomes .

Q. How is the stereochemical configuration of this compound determined using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) analysis, particularly 1H^1H- and 13C^{13}C-NMR, identifies coupling constants and chemical shifts to infer double-bond geometry and stereocenters. For example, the (3R,3'R,6R) configuration in related carotenoids is confirmed via NOESY correlations and comparative analysis with known stereoisomers . Circular Dichroism (CD) spectroscopy further validates chiral centers by comparing experimental spectra to reference data .

Q. What are the primary stability challenges associated with this compound under varying storage conditions, and how can they be mitigated?

  • Methodological Answer : Degradation pathways include oxidation at conjugated double bonds and hydrolysis of the dihydro-retinol backbone. Stability studies recommend storing the compound in inert atmospheres (argon), using antioxidants like BHT, and maintaining temperatures below -20°C. Analytical methods like HPLC-PDA monitor degradation products, with protocols adapted from retinoid stability assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.